Isolaurallene

CAS No.:

Cat. No.: VC1877894

Molecular Formula: C15H20Br2O2

Molecular Weight: 392.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20Br2O2 |

|---|---|

| Molecular Weight | 392.13 g/mol |

| Standard InChI | InChI=1S/C15H20Br2O2/c1-2-13-12(17)7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1 |

| Standard InChI Key | MFIOGNKPHIMUQN-MYZNQJQGSA-N |

| Isomeric SMILES | CC[C@@H]1[C@H](C/C=C\C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)Br |

| Canonical SMILES | CCC1C(CC=CCC2C(O1)CC(O2)C=C=CBr)Br |

Introduction

Chemical Structure and Properties

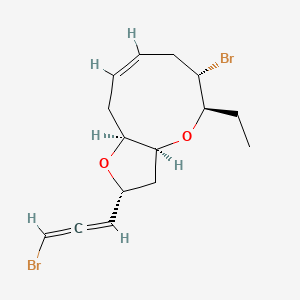

Isolaurallene has the molecular formula C15H20Br2O2 with a molecular weight of 392.13 g/mol . The structure contains two bromine atoms and two oxygen atoms arranged in a bicyclic framework. According to crystallographic and spectroscopic analyses, isolaurallene possesses a complex stereochemistry with multiple stereocenters.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of isolaurallene:

| Property | Value |

|---|---|

| Molecular Formula | C15H20Br2O2 |

| Molecular Weight | 392.13 g/mol |

| Exact Mass | 391.98096 Da |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Table 1: Physical and chemical properties of isolaurallene

Structural Identifiers

The structure of isolaurallene can be represented by various chemical identifiers, as shown in Table 2:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C15H20Br2O2/c1-2-13-12(17)7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1 |

| SMILES | CC[C@@H]1C@HBr |

| Metabolomics Workbench ID | 167440, 178571 |

| Nikkaji Number | J1.516.314C |

| Wikidata | Q105162713 |

Table 2: Structural identifiers for isolaurallene

Natural Source and Isolation

Isolaurallene was originally isolated from the red alga Laurencia nipponica Yamada . The structure was determined through a combination of spectral properties analysis and X-ray diffraction techniques . Kurata and colleagues reported the isolation and structural elucidation of this compound, confirming its unique nonterpenoid C15-bromoallene nature .

Laurencia species are known to produce a diverse array of halogenated compounds, including various bromoallenes and related structures. The biosynthetic pathways in these algae have evolved to incorporate bromine atoms into complex organic frameworks, resulting in compounds with distinctive structural features and potential biological activities.

Total Synthesis Approaches

Asymmetric Total Synthesis

Several research groups have reported successful total syntheses of isolaurallene. Crimmins and Emmitte achieved an asymmetric total synthesis of (-)-isolaurallene, as reported in the Journal of the American Chemical Society . Their approach demonstrated the feasibility of constructing the complex structure through strategic stereochemical control.

In 2001, a significant synthetic breakthrough was reported for the total synthesis of (-)-isolaurallene . This achievement represented an important advancement in synthetic methodology for complex marine natural products.

Intramolecular Amide Enolate Alkylation Strategy

A particularly noteworthy synthetic approach to isolaurallene involves the use of intramolecular amide enolate alkylation (IAEA). Park and colleagues described a formal total synthesis of (-)-isolaurallene using a highly stereodivergent IAEA strategy . This approach also led to the structure determination of (+)-4-epi-isolaurallene, a newly identified related compound .

The IAEA approach involves:

-

Construction of α,α'-trans-tetrahydrofuran (THF) using non-chelate-controlled conditions

-

Construction of α,α'-cis-THF using chelate-controlled conditions

-

Both constructions starting from a common synthetic intermediate

This methodology significantly improved upon previous approaches, particularly in the stereoselective construction of α,α'-trans-THF rings, which had previously shown only moderate stereoselectivity when attempted via intramolecular nitrile anion alkylation (INAA) .

Substrate-Controlled Asymmetric Synthesis

Kim and colleagues reported a substrate-controlled approach to the asymmetric total synthesis of several dioxabicyclic bromoallene marine natural products, including (-)-isolaurallene . Their general synthetic strategy used commercially available glycidol as a common starting material and involved:

-

Judicious pairing of protecting-group-dependent intermolecular amide enolate alkylation

-

Either intramolecular amide enolate or nitrile anion alkylation

-

Ring-closing metathesis (RCM) as a key step for oxonene formation

Computational analysis of the RCM step revealed that reactivity was influenced by the avoidance of eclipsing torsional interactions in the AS2-type ring conformation . This insight provided valuable understanding of the reaction mechanism and stereochemical outcomes.

Related Compounds and Structural Variants

Isolaurallene belongs to a family of structurally related marine natural products. These compounds share similar structural features but differ in their stereochemical configurations or ring sizes. Table 3 summarizes some of these related compounds:

| Compound | Skeletal Structure |

|---|---|

| (-)-isolaurallene | 2,10-dioxabicyclo[7.3.0]dodecene |

| (+)-neolaurallene | 2,10-dioxabicyclo[7.3.0]dodecene |

| (+)-itomanallene A | 2,10-dioxabicyclo[7.3.0]dodecene |

| (+)-laurallene | 2,9-dioxabicyclo[6.3.0]undecene |

| (+)-pannosallene | 2,9-dioxabicyclo[6.3.0]undecene |

Table 3: Related dioxabicyclic bromoallene marine natural products

Of particular interest is (+)-4-epi-isolaurallene, whose structure was determined through the synthetic work of Park and colleagues . This compound differs from isolaurallene in the stereochemical configuration at the C-4 position, highlighting the importance of precise stereochemical control in the synthesis and characterization of these complex natural products.

Synthesis of 4-epi-Isolaurallene and Structure Determination

The synthesis and structure determination of (+)-4-epi-isolaurallene represents a significant achievement in the field. Park and colleagues reported this work in 2025, describing how their synthetic approach led to the definitive structure determination of this newly isolated compound .

Their approach involved:

-

Application of stereodivergent intramolecular amide enolate alkylation

-

Careful control of reaction conditions to achieve desired stereochemical outcomes

-

Comparison of synthetic material with naturally isolated samples to confirm structural assignment

This work highlights the continuing importance of total synthesis as a tool for structure determination, particularly for complex natural products with multiple stereocenters.

Significance in Natural Product Chemistry

Isolaurallene occupies an important position in marine natural product chemistry for several reasons:

-

It represents a structurally unique class of nonterpenoid bromoallenes

-

Its complex stereochemistry has driven the development of new synthetic methodologies

-

It belongs to a family of structurally related compounds from Laurencia species, highlighting nature's diverse synthetic capabilities

-

The total synthesis approaches developed for isolaurallene have broader applications in natural product synthesis

The study of isolaurallene and related compounds continues to contribute to our understanding of marine natural product biosynthesis, stereochemical control in organic synthesis, and the development of new synthetic methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume